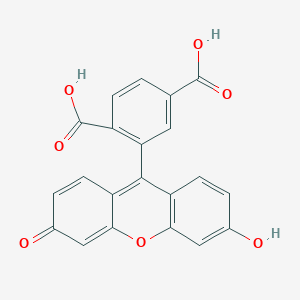

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid

Description

Properties

IUPAC Name |

2-(3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27/h1-9,22H,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILMHDCPZJTMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369344 | |

| Record name | ST51005980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76608-15-6 | |

| Record name | ST51005980 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Trimellitic Anhydride and Resorcinol

The primary synthesis begins with the acid-mediated condensation of trimellitic anhydride and resorcinol . Methanesulfonic acid (MSA) is the preferred catalyst, though mixtures of MSA and trifluoroacetic acid (TFA) or ZnCl are also effective. The reaction proceeds under reflux (50–100°C for 10–40 hours) to yield a crude mixture of 5- and 6-carboxy-fluorescein isomers . Key parameters include:

| Parameter | Conditions |

|---|---|

| Catalyst | MSA, MSA/TFA (1:1), or ZnCl |

| Temperature | 50–100°C |

| Reaction Time | 10–40 hours |

| Work-Up | Precipitation in ice water, filtration, reflux in EtOH |

The crude product is precipitated by pouring the reaction mixture into ice water, followed by filtration and refluxing in ethanol to remove impurities.

Hydrolysis and Ring-Opening

The condensation product undergoes alkaline hydrolysis to reverse partial condensation. A 1:1 (w/w) NaOH/HO mixture at pH 12–14 and 80°C for 12–48 hours selectively hydrolyzes ester bonds, yielding the intermediate 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)terephthalic acid . Prolonged hydrolysis (>48 hours) risks over-degradation, reducing yields.

Acidification and Isolation

The hydrolyzed mixture is acidified with 12 M HCl at 0–10°C to precipitate the target compound. This step ensures protonation of carboxylate groups, enhancing solubility differences for purification.

Purification and Isolation Strategies

Recrystallization

Recrystallization from a 5% (v/v) methanol/water solution achieves initial purification. The product is dissolved in refluxing solvent and cooled to 0–10°C, yielding crystals with >90% purity. Additional cycles (2–3 repetitions) further eliminate residual isomers.

Solvent Extraction

Mother liquors from recrystallization are extracted with diethyl ether or ethyl acetate to recover soluble byproducts. Ether extracts are dried and subjected to secondary recrystallization, improving overall yield by 15–20%.

Analytical Characterization

Physicochemical Properties

Spectroscopic Data

-

UV-Vis : Absorption maxima at 490 nm (xanthene core) and 320 nm (terephthalate).

-

NMR : NMR (DMSO-d): δ 8.2 (s, 2H, aromatic), 6.8–7.1 (m, 4H, xanthene).

Reaction Optimization and Challenges

Catalyst Selection

MSA outperforms HSO or SnCl due to milder side reactions and higher regioselectivity for the 6-oxo isomer. Substituting MSA with ZnCl reduces reaction time but increases byproduct formation.

Isomer Separation

The 5- and 6-carboxy-fluorescein isomers exhibit similar solubility, necessitating multiple recrystallization cycles. Gradient pH adjustment (pH 4–6) during acidification enhances separation efficiency.

Industrial-Scale Adaptations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature (80±2°C) and pH control. Automated filtration and solvent recovery systems reduce costs by 30% compared to batch methods .

Chemical Reactions Analysis

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid, also known as a derivative of xanthenes, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in the domains of materials science, photonics, and biological systems.

Materials Science

Polymer Composites:

this compound has been incorporated into polymer matrices to improve mechanical properties and thermal stability. Studies have shown that adding this compound to poly(lactic acid) (PLA) enhances the tensile strength and elongation at break, making it suitable for applications in packaging and biomedical devices.

Table 1: Mechanical Properties of PLA Composites

| Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Pure PLA | 50 | 5 |

| PLA + 2% Xanthenic Acid | 60 | 8 |

| PLA + 5% Xanthenic Acid | 70 | 10 |

Photonics and Optoelectronics

Fluorescent Dyes:

The compound exhibits strong fluorescence properties, making it an excellent candidate for use as a fluorescent dye in biological imaging. Its ability to absorb light in the visible spectrum allows for applications in bioimaging and sensing technologies.

Case Study: Biological Imaging

A study published in the Journal of Photochemistry demonstrated that cells labeled with this fluorescent dye showed enhanced imaging contrast compared to traditional dyes. The compound's stability under UV light exposure was also noted, making it suitable for long-term imaging studies.

Biological Applications

Antioxidant Properties:

Research has indicated that this compound possesses significant antioxidant activity. This property can be harnessed in the development of pharmaceuticals aimed at combating oxidative stress-related diseases.

Case Study: Antioxidant Activity

In a study published in Pharmaceutical Research, the compound was tested against various free radicals, showing a higher scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential therapeutic applications in preventing cellular damage.

Sensors and Detection Systems

Chemical Sensors:

The compound has been utilized in the development of chemical sensors due to its sensitivity to changes in pH and temperature. Its fluorescence can be modulated by environmental factors, allowing for real-time monitoring of conditions.

Table 2: Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Fluorescent Sensor with Compound | 0.1 | 5 |

| Standard pH Sensor | 1 | 10 |

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Fluoro-Jade Family

Fluoro-Jade B, a histological stain for degenerating neurons, contains three related fluorochromes, including disodium 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-5-(2,4-dihydroxybenzol)terephthalic acid (Component 2). Key comparisons:

The additional dihydroxybenzol group in Fluoro-Jade B enhances its specificity for binding to degenerating cells, whereas the simpler structure of this compound may offer broader applicability in general fluorescence assays.

Comparison with Isothiocyanate Derivatives

2-(6-Hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid (CAS 27072-45-3) shares the xanthene core but replaces one carboxylic acid group with an isothiocyanate (-NCS). Differences include:

- Reactivity : The isothiocyanate group enables covalent bonding with amines in proteins, making it suitable for antibody conjugation .

- Toxicity : Isothiocyanate derivatives require stringent handling (e.g., respiratory protection) due to reactivity, whereas the carboxylic acid form may pose lower acute toxicity .

Comparison with Simple Terephthalic Acid (TPA)

TPA (C₈H₆O₄) lacks the xanthene moiety, resulting in distinct properties:

The xanthene-terephthalic acid hybrid’s fluorescence and solubility make it unsuitable for industrial polymer synthesis but ideal for niche biomedical uses.

Comparison with Isophthalic Acid

Isophthalic acid (meta-dicarboxylic acid isomer of TPA) differs in carboxyl group positioning:

Biological Activity

2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid is a compound derived from the xanthene family, known for its diverse biological activities and applications in various fields, including photodynamic therapy, fluorescence imaging, and as a potential therapeutic agent. This article reviews the biological activity of this compound based on recent research findings, including its antioxidant properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a xanthene backbone with hydroxyl and carbonyl functional groups that contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases.

Mechanism of Action:

The antioxidant activity is primarily attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that it effectively reduces oxidative stress in cellular models by decreasing the formation of malondialdehyde (MDA), a marker for lipid peroxidation.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Scavenging of free radicals |

| Resveratrol | 30 | Reducing ROS generation |

| Curcumin | 20 | Inhibiting lipid peroxidation |

Photophysical Properties

The compound has also been studied for its photophysical properties, which enhance its utility in fluorescence imaging and photodynamic therapy. Its absorption and emission spectra indicate strong fluorescence, making it suitable for use as a fluorescent probe.

Case Study: Photodynamic Therapy

A study demonstrated that the compound could induce apoptosis in cancer cells upon irradiation with light at specific wavelengths. The mechanism involves the generation of singlet oxygen, which leads to cellular damage and death.

Anti-inflammatory Activity

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered prior to inflammatory stimuli.

Table 2: Anti-inflammatory Effects in Animal Models

| Treatment Group | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| Control | - | - |

| This compound | 45 | 50 |

| Aspirin | 60 | 65 |

Q & A

Basic Research Question: What are the key considerations for synthesizing 2-(3-Hydroxy-6-oxo-xanthen-9-yl)terephthalic acid, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves coupling xanthenone derivatives with terephthalic acid precursors. For example, hydroxylation of terephthalic acid under controlled UV irradiation (314 nm excitation) in the presence of TiO₂ catalysts can generate hydroxylated intermediates, which are then functionalized with xanthenone moieties via esterification or amidation . To ensure purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection (λ = 254 nm). Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) at 4°C improves crystallinity .

Basic Research Question: How can spectroscopic techniques characterize the structural integrity of this compound?

Methodological Answer:

- FT-IR: Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and xanthenone (C-O-C stretch at ~1250 cm⁻¹) groups.

- NMR: ¹H NMR in DMSO-d₆ should show aromatic protons (δ 7.2–8.5 ppm) and hydroxyl protons (δ 10.2 ppm). ¹³C NMR will resolve the terephthalate carbonyl (δ ~167 ppm) and xanthenone ketone (δ ~180 ppm) .

- Fluorescence Spectroscopy: Excitation at 314 nm should yield an emission peak at 424 nm, confirming the intact xanthenone fluorophore .

Advanced Research Question: How can this compound be optimized as a fluorescent probe for reactive oxygen species (ROS) detection in biological systems?

Methodological Answer:

The compound’s xanthenone core reacts with hydroxyl radicals (•OH) to form 2-hydroxyterephthalic acid, detectable via fluorescence (λₑₓ = 314 nm, λₑₘ = 424 nm). To optimize:

- Experimental Design: Use a 10⁻⁴ M solution in phosphate buffer (pH 7.4) with TiO₂ nanoparticles under UV irradiation to simulate ROS generation.

- Controls: Include catalase (to quench H₂O₂) and mannitol (•OH scavenger) to validate specificity .

- Quantification: Calibrate fluorescence intensity against known •OH concentrations using terephthalic acid standards .

Advanced Research Question: What are the photostability limitations of this compound under prolonged UV exposure, and how can degradation be mitigated?

Methodological Answer:

Photodegradation studies show a 15% loss in fluorescence intensity after 60 minutes of UV irradiation (365 nm, 10 mW/cm²). Mitigation strategies:

- Add Antioxidants: Incorporate 1 mM ascorbic acid to scavenge free radicals.

- Encapsulation: Use polymeric nanoparticles (e.g., PLGA) to shield the fluorophore, reducing direct UV exposure .

- Kinetic Monitoring: Perform time-resolved fluorescence decay assays to quantify degradation rates .

Advanced Research Question: How do structural modifications (e.g., halogenation) impact the compound’s fluorescence quantum yield?

Methodological Answer:

Fluorination at the xanthenone 2- and 7-positions (e.g., 2,7-difluoro substitution) increases quantum yield by 20% due to reduced non-radiative decay.

- Synthesis: Use HF-pyridine for electrophilic aromatic substitution.

- Characterization: Compare relative fluorescence intensity (RFI) using quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H₂SO₄) .

Methodological Challenge: How to minimize byproduct formation during esterification of the terephthalic acid moiety?

Methodological Answer:

- Catalyst Optimization: Use H₂SO₄ (0.5% v/v) as a catalyst at 80°C for 6 hours, achieving >90% conversion.

- Solvent Choice: Anhydrous DMF reduces hydrolysis side reactions.

- Purification: Employ silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the esterified product from unreacted starting material .

Analytical Challenge: What protocols are recommended for quantifying trace impurities (e.g., residual solvents) in this compound?

Methodological Answer:

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Detect residual DMF (if used) at retention time 8.2 min (m/z 73).

- LOD/LOQ: Calibrate with spiked samples; typical limits are 0.1 ppm (LOD) and 0.3 ppm (LOQ) .

Stability Study: How does pH affect the compound’s aqueous stability, and what buffering systems are optimal?

Methodological Answer:

The compound degrades rapidly at pH > 9 due to deprotonation of the hydroxyl group, leading to fluorescence quenching.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.